REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][N:6]=1)=[N+]=[N-].C(N(CC)CC)C.[O:22](C(OC(C)(C)C)=O)[C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=O>CO.[Pd]>[C:26]([O:25][C:23]([NH:1][CH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][N:6]=1)=[O:22])([CH3:29])([CH3:28])[CH3:27]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=NC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrogen gas was bubbled through the mixture for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a pad of celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 50:50)
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=NC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |